4-[(3-Methylphenyl)methyl]piperidin-4-ol hydrochloride
Overview
Description
4-[(3-Methylphenyl)methyl]piperidin-4-ol hydrochloride is an organic compound with the molecular formula C15H22ClNO. It is a piperidine derivative, which is a class of compounds known for their significant role in the pharmaceutical industry. This compound has been extensively studied and characterized in various fields of scientific research, including pharmacology.
Mechanism of Action
Target of Action
The primary target of 4-[(3-Methylphenyl)methyl]piperidin-4-ol hydrochloride is the chemokine receptor CCR5 . This receptor belongs to the seven transmembrane G-protein coupled receptor family and plays a crucial role in the process of HIV-1 entry .
Mode of Action
This compound interacts with the CCR5 receptor, acting as an antagonist . It contains a basic nitrogen atom, which is believed to anchor the ligand to the CCR5 receptor via a strong salt-bridge interaction . This interaction blocks the receptor, preventing HIV-1 from entering the cell .
Biochemical Pathways
The blockade of the CCR5 receptor by this compound disrupts the HIV-1 entry process . This disruption prevents the virus from infecting the cell, thereby inhibiting the progression of the disease .
Result of Action
The result of the action of this compound is the prevention of HIV-1 infection . By blocking the CCR5 receptor, the compound prevents the entry of the virus into the cell, thereby inhibiting the progression of the disease .
Biochemical Analysis
Biochemical Properties
4-[(3-Methylphenyl)methyl]piperidin-4-ol hydrochloride plays a crucial role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. This compound is known to interact with enzymes involved in neurotransmitter synthesis and degradation, such as monoamine oxidase and acetylcholinesterase . These interactions can modulate the levels of neurotransmitters in the brain, influencing mood and cognitive functions. Additionally, this compound has been shown to bind to certain receptor proteins, affecting signal transduction pathways and cellular responses .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to alter the expression of genes involved in neurotransmitter synthesis and release, thereby affecting neuronal communication . Furthermore, this compound can impact cellular metabolism by interacting with metabolic enzymes, leading to changes in energy production and utilization .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound binds to specific receptor sites on enzymes and proteins, leading to conformational changes that either inhibit or activate their functions . For example, its binding to monoamine oxidase can inhibit the enzyme’s activity, resulting in increased levels of neurotransmitters such as serotonin and dopamine . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time due to its stability, degradation, and long-term impact on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to this compound can lead to adaptive changes in cellular function, such as altered gene expression and enzyme activity . These long-term effects are particularly evident in in vitro and in vivo studies, where continuous exposure to the compound results in sustained changes in cellular behavior .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to enhance cognitive function and improve mood by modulating neurotransmitter levels . At higher doses, it can exhibit toxic or adverse effects, such as neurotoxicity and behavioral changes . Threshold effects have also been observed, where a certain dosage is required to elicit a significant biological response . These findings highlight the importance of dosage optimization in the therapeutic use of this compound.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. This compound is primarily metabolized by liver enzymes, including cytochrome P450 isoforms, which facilitate its biotransformation into active or inactive metabolites . The metabolic flux of this compound can influence its pharmacokinetics and pharmacodynamics, affecting its overall efficacy and safety . Additionally, this compound can alter metabolite levels by modulating the activity of metabolic enzymes .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound is known to interact with membrane transporters, such as the organic cation transporter, facilitating its uptake into cells . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation . These interactions play a crucial role in determining the bioavailability and therapeutic effects of the compound .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. This compound is predominantly localized in the cytoplasm, where it interacts with various enzymes and proteins involved in cellular metabolism and signaling . Additionally, this compound can be targeted to specific subcellular compartments, such as the mitochondria or nucleus, through post-translational modifications and targeting signals . These localization patterns are critical for the compound’s biological activity and therapeutic potential .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3-Methylphenyl)methyl]piperidin-4-ol hydrochloride typically involves the reaction of 3-methylbenzyl chloride with piperidin-4-ol under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-[(3-Methylphenyl)methyl]piperidin-4-ol hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
4-[(3-Methylphenyl)methyl]piperidin-4-ol hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects in treating various diseases.
Industry: The compound is used in the development of new materials and chemical processes
Comparison with Similar Compounds
Similar Compounds
- 4-[(4-Methylphenyl)methyl]piperidin-4-ol hydrochloride
- 4-[(2-Methylphenyl)methyl]piperidin-4-ol hydrochloride
- 4-[(3-Methylphenyl)methyl]piperidin-4-one hydrochloride
Uniqueness
4-[(3-Methylphenyl)methyl]piperidin-4-ol hydrochloride is unique due to its specific substitution pattern on the piperidine ring, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific research and therapeutic applications .
Properties
IUPAC Name |
4-[(3-methylphenyl)methyl]piperidin-4-ol;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO.ClH/c1-11-3-2-4-12(9-11)10-13(15)5-7-14-8-6-13;/h2-4,9,14-15H,5-8,10H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMOSUWCKVXSHAJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC2(CCNCC2)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.76 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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